Disperse Orange 1

Catalog No.
S526467
CAS No.
2581-69-3
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Orange 1

Avoid false negatives in textile dermatitis patch testing caused by generic azo dyes like Disperse Orange 3. Disperse Orange 1 (CAS 2581-69-3) is the precise analytical standard providing:

  • Specific azoreductase cleavage to p-aminodiphenylamine, not p-phenylenediamine, enabling accurate diagnostic detection.
  • Well-characterized push-pull electronic structure with λmax 483 nm, validated for optofluidic microreactor calibration and photochromic kinetics.
  • Non-halogenated alternative to restricted dyes (e.g., Disperse Orange 30) that release chlorophenols, ensuring EU Ecolabel compliance.

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CAS Number

2581-69-3

Product Name

Disperse Orange 1

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H

InChI Key

YFVXLROHJBSEDW-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

4-anilino-4'-nitroazobenzene, Disperse Orange 1

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

The exact mass of the compound Disperse Orange 1 is 318.1117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Disperse Orange 1 (4-anilino-4'-nitroazobenzene) is a non-ionic, 'push-pull' azo dye characterized by an electron-withdrawing nitro group and an electron-donating diphenylamine moiety. Traditionally procured for the coloration of hydrophobic synthetic fibers such as polyester and acetate, its industrial profile is defined by a melting point of approximately 158 °C, a visible absorption maximum (λmax) at 483 nm, and extremely low aqueous solubility (0.48 μg/L at 25 °C). Beyond textile applications, Disperse Orange 1 has become a critical procurement target for advanced analytical and diagnostic applications. Its distinct photochromic behavior, thermal cis-trans isomerization kinetics, and specific metabolic degradation pathways make it a necessary standard in optofluidic microreactor research, electrochemical degradation modeling, and the manufacturing of diagnostic assays for contact dermatitis.

Research Fit

1
Analytical reference standard for textile dye quantification by UHPSFC-MS/MS
2
Tool compound for amyloid-beta aggregation and fibril disruption studies
3
Model azo pollutant for photoelectrocatalytic degradation research

Substituting Disperse Orange 1 with closely related azo dyes, such as Disperse Orange 3 or Disperse Orange 25, compromises both analytical precision and application-specific performance. In photochemical and optofluidic research, the exact push-pull electronic configuration of Disperse Orange 1 dictates its specific cis-trans isomerization rates and quantum yields; generic analogs fail to replicate these precise kinetic benchmarks. In diagnostic and regulatory testing, generic substitution is entirely unviable because azoreductase cleavage of Disperse Orange 1 specifically yields p-aminodiphenylamine, whereas analogs like Disperse Orange 3 yield p-phenylenediamine. This metabolic divergence means that using a substitute will result in false negatives in targeted patch testing and analytical calibration. Furthermore, in textile procurement, attempting to substitute Disperse Orange 1 with higher-fastness alternatives like Disperse Orange 30 or 61 introduces heavily restricted halogenated byproducts (e.g., chlorophenols), fundamentally altering the material's environmental compliance profile [1].

Substitution Risk

Mutagenicity profile differs
Ames test ranking (DR1 > DO1 > DR13) may shift toxicological interpretation if a different azo dye is used.
Hepatocyte response context varies
DO1 shows delayed mitochondrial impact only in monolayer HepG2, not in 3D culture like DR1; assay format may alter conclusions.
Unique anti-amyloid activity absent in analogs
Disperse Red 1 and Red 13 lack reported Aβ42 polymerization delay and in vivo plaque pathology reduction.

Sub-Picomole Sensitivity in Optofluidic Kinetics

Disperse Orange 1 serves as a benchmark model compound for evaluating optofluidic microreactors. When tested within the 19-μm diameter core of a photonic crystal fibre (PCF) over a 30 cm path length, the thermal cis-trans isomerization of Disperse Orange 1 can be monitored with sub-picomole sensitivity. This provides a measurable quantitative advantage over conventional cuvette-based UV/Vis spectroscopy, which fails to measure kinetics at such low concentrations due to the dye's inherent insolubility in aqueous media (0.48 μg/L). The PCF system effectively bypasses the solubility limit, allowing precise quantum yield calculations for push-pull azobenzenes at room temperature [1].

Evidence DimensionDetection limit for thermal cis-trans isomerization kinetics
Target Compound DataSub-picomole sensitivity (in PCF optofluidic reactor)
Comparator Or BaselineConventional cuvette-based UV/Vis spectroscopy (fails due to <0.5 μg/L aqueous solubility)
Quantified DifferenceEnables kinetic measurements at sub-picomole levels, overcoming standard solubility-induced detection failures.
Conditions19-μm diameter core photonic crystal fibre, 30 cm path length, room temperature.

Procuring Disperse Orange 1 provides a validated, highly sensitive baseline for calibrating lab-on-a-chip devices and novel optofluidic analytical instruments.

Ames mutagenicity rank
Head-to-head
DR1 > DO1 > DR13 (YG1041 strain, with S9)
Intermediate potency position guides SAR-based risk ranking.
Rank order, not absolute potency; response reduced with S9.

Metabolite Specificity for Diagnostic Assays

In the manufacturing of diagnostic assays for textile contact allergy, the choice of the exact disperse dye standard is critical due to specific bacterial azoreductase degradation pathways. Clinical patch testing demonstrates that patients sensitized to Disperse Orange 1 react specifically to its cleavage metabolite, p-aminodiphenylamine. In contrast, substituting with Disperse Orange 3 produces p-phenylenediamine, while Disperse Yellow 3 produces 2-amino-p-cresol. Equimolar dilution series testing confirms that cross-reactivity is not guaranteed, meaning that generic azo dye standards cannot reliably elicit the targeted immune response[1].

Evidence DimensionPrimary elicitation metabolite via skin bacteria azoreductase
Target Compound Datap-aminodiphenylamine (from Disperse Orange 1)
Comparator Or Baselinep-phenylenediamine (from Disperse Orange 3) / 2-amino-p-cresol (from Disperse Yellow 3)
Quantified DifferenceAbsolute divergence in molecular metabolite structure, preventing interchangeable diagnostic use.
ConditionsIn vivo patch testing with equimolar dilution series of purified dyes and their respective amine metabolites.

Diagnostic assay developers must procure the exact Disperse Orange 1 standard to ensure accurate detection of p-aminodiphenylamine-driven sensitization without false negatives.

HepG2 hepatotoxicity
Head-to-head
DO1: mitochondrial activity ↓ only in monolayer after 72 h; DR1: ↓ in monolayer and 3D.
Delayed, model-dependent response distinguishes DO1 from DR1.
MTT/CCK-8; 3D context may better reflect hepatic susceptibility.

Halogen-Free Profile for Textile Compliance

While newer disperse dyes like Disperse Orange 30 and Disperse Orange 61 offer higher sublimation and light fastness, they achieve this via halogenated structures. The use of these comparators in textile processing can lead to the generation of detectable dichlorophenol, trichlorophenol, and other organic chlorine/bromine compounds in the final textile. Disperse Orange 1, lacking these halogen substitutions, avoids the generation of these specific restricted byproducts. Under stringent environmental frameworks like the EU Ecolabel and REACH, where halogenated phenols are strictly capped (often <0.5 to 30 ppm depending on the specific standard), Disperse Orange 1 offers a compliance pathway that halogenated high-fastness alternatives cannot [1].

Evidence DimensionGeneration of restricted halogenated phenol byproducts
Target Compound DataZero halogenated phenol precursors (Disperse Orange 1)
Comparator Or BaselineGeneration of dichlorophenol/trichlorophenol (Disperse Orange 30 / Disperse Orange 61)
Quantified DifferenceEliminates the risk of exceeding strict ppm-level halogenated phenol limits in eco-certified textiles.
ConditionsIndustrial textile dyeing and subsequent analytical screening for restricted organic halogens.

Textile manufacturers targeting strict eco-certifications must balance fastness requirements against the regulatory risk of halogenated byproducts, making Disperse Orange 1 a necessary option in specific compliance scenarios.

PEC degradation rate
Head-to-head
k on nanotubular TiO₂ ≈ 2–3× higher than sol-gel TiO₂
Electrode material significantly accelerates DO1 removal kinetics.
100% discoloration achieved for DO1, DR1, DR13 under same conditions.
Certified reference standard
Reported
≥96.0% HPLC purity, validated for UHPSFC-MS/MS textile analysis
Supports method accuracy and traceability in regulatory dye testing.
Vendor-certified; independent verification recommended.
Anti-amyloid activity
Class-level
Delays Aβ42 polymerization; reduces plaque pathology in 5xFAD mice
Supports amyloid aggregation endpoint studies; not observed for DR1/DR13.
In vivo model response; translation to human pathology not established.

Calibration of Optofluidic Microreactors

Because of its well-characterized push-pull electronic structure and sub-picomole detection viability in photonic crystal fibers, Disperse Orange 1 is a benchmark model compound for validating the sensitivity and optical path efficiency of novel lab-on-a-chip and optofluidic spectroscopic devices [1].

Diagnostic Patch Test Assay Manufacturing

Disperse Orange 1 is strictly required as an analytical standard and active ingredient in diagnostic patch testing for textile dermatitis, as its specific degradation into p-aminodiphenylamine cannot be replicated by other orange disperse dyes [2].

Halogen-Free Synthetic Fiber Coloration

In textile processing environments where strict environmental regulations (e.g., REACH, EU Ecolabel) prohibit the presence of trace dichlorophenols and trichlorophenols, Disperse Orange 1 serves as a viable non-halogenated colorant for polyester and acetate, replacing restricted dyes like Disperse Orange 30[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azo dye toxicological screening
Intermediate mutagenicity rank in Ames test
Strain YG1041 response and hepatocyte model endpoint comparison
Photoelectrocatalytic degradation research
Nanotubular TiO₂ electrode-dependent kinetics
Rate constant improvement over sol-gel TiO₂; 100% discoloration benchmark
Textile dye regulatory analysis
Certified reference standard for UHPSFC-MS/MS
Method accuracy, traceability, and purity-based quantification
Amyloid-β aggregation model studies
Aβ42 polymerization delay and fibril disruption
In vivo plaque pathology endpoint review; selectivity vs. structural analogs

Physical Description

Powder; [MSDSonline]

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

318.11167570 Da

Monoisotopic Mass

318.11167570 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1592R4P97H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

2581-69-3

Wikipedia

Disperse_Orange_1

Methods of Manufacturing

DIAZOTIZATION OF P-NITROANILINE AND COUPLING WITH DIPHENYLAMINE

General Manufacturing Information

Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl-: ACTIVE
1: Ferraz ER, Li Z, Boubriak O, de Oliveira DP. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. J Toxicol Environ Health A. 2012;75(16-17):991-9. doi: 10.1080/15287394.2012.696513. PubMed PMID: 22852849.
2: Boeddrich A, Babila JT, Wiglenda T, Diez L, Jacob M, Nietfeld W, Huska MR, Haenig C, Groenke N, Buntru A, Blanc E, Meier JC, Vannoni E, Erck C, Friedrich B, Martens H, Neuendorf N, Schnoegl S, Wolfer DP, Loos M, Beule D, Andrade-Navarro MA, Wanker EE. The Anti-amyloid Compound DO1 Decreases Plaque Pathology and Neuroinflammation-Related Expression Changes in 5xFAD Transgenic Mice. Cell Chem Biol. 2019 Jan 17;26(1):109-120.e7. doi: 10.1016/j.chembiol.2018.10.013. Epub 2018 Nov 21. PubMed PMID: 30472115.

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